molecular formula C19H20BrN3O2S B278466 2-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide

2-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide

Cat. No.: B278466
M. Wt: 434.4 g/mol
InChI Key: VIJOSJREFUPZMP-UHFFFAOYSA-N
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Description

2-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a morpholine ring, and a benzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with 4-(morpholin-4-ylmethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying protein-ligand interactions.

    Medicine: Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20BrN3O2S

Molecular Weight

434.4 g/mol

IUPAC Name

2-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H20BrN3O2S/c20-17-4-2-1-3-16(17)18(24)22-19(26)21-15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2,(H2,21,22,24,26)

InChI Key

VIJOSJREFUPZMP-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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